6-Hidroxi-2-benzoxazolinona

Descripción general

Descripción

6-Hydroxy-2-benzoxazolinone (6-HBO) is a naturally occurring organic compound found in a variety of plants and fungi. It is a member of the benzoxazolinone family, which is known for its potent biological activity. 6-HBO has been studied for its potential applications in numerous fields, including medicine, agriculture, and biotechnology. 6-HBO has been found to have a variety of effects on the body, including anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 6-HBO may be useful in the treatment of certain diseases, including cancer and Alzheimer’s disease.

Aplicaciones Científicas De Investigación

Desarrollo de agentes antibacterianos

Se han sintetizado derivados de 6-HBOA y se ha evaluado su actividad antibacteriana contra varios microorganismos bacterianos. Estos compuestos han mostrado ser prometedores en el desarrollo de nuevos fármacos antibacterianos, particularmente contra patógenos Gram-positivos y Gram-negativos . Los derivados vinculados a hidrazonas y azoles demostraron una amplia actividad antibacteriana, lo que sugiere que 6-HBOA puede ser un andamiaje valioso para la síntesis de agentes antibacterianos.

Mecanismo De Acción

Target of Action

It is known to be a versatile chemical compound with various applications in scientific research.

Mode of Action

It is known to serve as a building block in synthesis and exhibits potent antioxidant properties.

Biochemical Pathways

6-Hydroxy-2-benzoxazolinone has been identified as a Biological Nitrification Inhibitor (BNI) compound . It inhibits the conversion of ammonia (NH3) to hydroxylamine (NH2OH) and NH2OH to nitrite (NO2-) in Nitrosomonas europaea, suggesting that it blocks both the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .

Result of Action

It is known to display promising bioactivity, making it valuable in drug discovery and development.

Action Environment

It is known that the bni activity of this compound can be reduced due to biodegradation by soil microbes .

Direcciones Futuras

Recent research shows that, in addition to their central role in the maize chemical defense repertoire, benzoxazinoids may have important functions in regulating other defense responses, flowering time, auxin metabolism, iron uptake, and perhaps aluminum tolerance . Investigation of natural variation in maize benzoxazinoid accumulation, which is greatly facilitated by recent genomics advances, will have a major impact in this research area by leading to the discovery of previously unknown genes and functions of benzoxazinoid metabolism .

Análisis Bioquímico

Biochemical Properties

6-Hydroxy-2-benzoxazolinone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is involved in the biosynthesis of benzoxazinoids, a class of indole-derived plant metabolites .

Cellular Effects

The effects of 6-Hydroxy-2-benzoxazolinone on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 6-Hydroxy-2-benzoxazolinone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 6-Hydroxy-2-benzoxazolinone can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of 6-Hydroxy-2-benzoxazolinone can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

6-Hydroxy-2-benzoxazolinone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, 6-Hydroxy-2-benzoxazolinone is transported and distributed in a specific manner. It interacts with transporters or binding proteins, and its localization or accumulation can be affected .

Subcellular Localization

The subcellular localization of 6-Hydroxy-2-benzoxazolinone and its effects on activity or function are important aspects of its biochemical properties. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

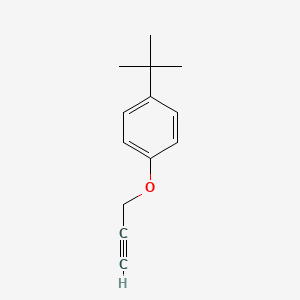

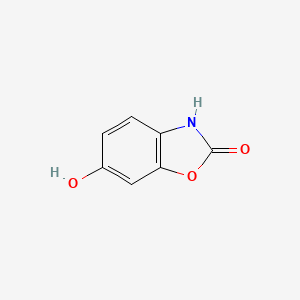

6-hydroxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYXDPMPFOQCFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70228855 | |

| Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78213-03-3 | |

| Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzoxazolone, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-2-benzoxazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-Hydroxy-2-benzoxazolinone (Hy-BOA) impact weed growth compared to other benzoxazinoids?

A1: The research indicates that Hy-BOA negatively affects the early growth of Cassia occidentalis, Echinochloa crus-galli, and Phalaris minor by inhibiting root and shoot elongation. [] While Hy-BOA demonstrated a significant inhibitory effect, it was not as potent as 3-Methyl-2-benzoxazolinone (Me-BOA) and 6-Methoxy-2-benzoxazolinone (M-BOA). The least potent benzoxazinoid tested was 2-benzoxazolinone (BOA). [] This suggests that the structural differences between these compounds contribute to their varying levels of phytotoxicity.

Q2: Which weed species tested were most susceptible to the effects of 6-Hydroxy-2-benzoxazolinone (Hy-BOA)?

A2: The study found that Echinochloa crus-galli and Phalaris minor were more sensitive to benzoxazinoid treatment, including Hy-BOA, compared to Cassia occidentalis. [] This difference in sensitivity could be attributed to variations in their uptake, metabolism, or target site sensitivity to benzoxazinoids. Further research is needed to understand the specific mechanisms underlying these observations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.